1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with two methyl groups and a pyrrolidine ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves the condensation of 2,5-dimethylfuran with pyrrolidine-3-carboxylic acid under specific reaction conditions. One common method involves the use of a catalytic amount of iron (III) chloride in water, which facilitates the condensation reaction under mild conditions . The reaction is carried out at room temperature, and the product is obtained in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as the use of biomass-derived furans, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methyl groups on the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and pyrrolidine moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A similar compound with two carboxylic acid groups on the furan ring.
Pyrrolidine-2-carboxylic acid: A compound with a pyrrolidine ring and a carboxylic acid group, but without the furan moiety.
2,5-Dimethylfuran: A simpler compound with only the furan ring and two methyl groups.
Uniqueness
1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the furan and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,5-dimethylfuran-3-carbonyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7-5-10(8(2)17-7)11(14)13-4-3-9(6-13)12(15)16/h5,9H,3-4,6H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKQQMKNRMQNIGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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